molecular formula C7H9ClN2O2S B2601134 2-(2-Chloropyridin-3-yl)ethanesulfonamide CAS No. 2375273-03-1

2-(2-Chloropyridin-3-yl)ethanesulfonamide

Cat. No.: B2601134
CAS No.: 2375273-03-1
M. Wt: 220.67
InChI Key: CQMXMWXHXTYIRS-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-3-yl)ethanesulfonamide is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It is characterized by the presence of a chloropyridine ring attached to an ethanesulfonamide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyridin-3-yl)ethanesulfonamide typically involves the reaction of 2-chloropyridine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-3-yl)ethanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanesulfonamide group can undergo oxidation to form sulfonic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include sulfonic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-(2-Chloropyridin-3-yl)ethanesulfonamide is used in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-3-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromopyridin-3-yl)ethanesulfonamide
  • 2-(2-Fluoropyridin-3-yl)ethanesulfonamide
  • 2-(2-Iodopyridin-3-yl)ethanesulfonamide

Comparison

2-(2-Chloropyridin-3-yl)ethanesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity compared to its bromine, fluorine, and iodine analogs. The chlorine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c8-7-6(2-1-4-10-7)3-5-13(9,11)12/h1-2,4H,3,5H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMXMWXHXTYIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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